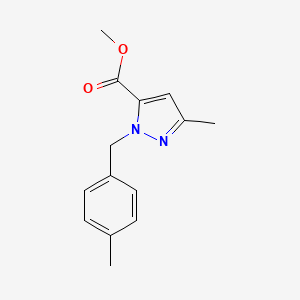
4-Chloro-7-methylquinoline-3-carbonitrile
説明
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For example, a similar compound, “2-Chloro-7-methylquinoline-3-carbonitrile”, has the SMILES stringCc1ccc2cc(C#N)c(Cl)nc2c1 and the InChI key DGGQDYSNXXNQQJ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its form, molecular weight, and hazard classifications. For example, “2-Chloro-7-methylquinoline-3-carbonitrile” is a solid with a molecular weight of 202.64 g/mol .科学的研究の応用
Optoelectronic and Nonlinear Properties
- The compound 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile shows potential in optoelectronic applications due to its promising electronic, optical, and charge transport properties. Its structural, electronic, and optical properties were studied using density functional theory (DFT) (Irfan et al., 2020).
Synthesis and Chemical Transformations
- A comprehensive review of the synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives, including those with chloro substituents at various positions, has been provided. These compounds are used in producing biologically active compounds (Mekheimer et al., 2019).
- The study of the chemical reactivity of 6-methylchromone-3-carbonitrile towards different nucleophilic reagents revealed a variety of heterocyclic systems, demonstrating the compound's versatility in chemical transformations (Ibrahim & El-Gohary, 2016).
Photoreactivity and Magnetic Field Effects
- Research on benzophenone-sensitized reactions of related quinolinecarbonitriles showed that they undergo photoreactions leading to various products. This indicates their potential in photochemistry applications (HataNorisuke & OhtsukaRyoichi, 1975).
- The photoinduced substitution reaction of 4-methylquinoline-2-carbonitrile was found to be influenced by external magnetic fields, highlighting its application in studies involving magnetic field effects on chemical reactions (HataNorisuke & HokawaMasahito, 2006).
Safety and Hazards
特性
IUPAC Name |
4-chloro-7-methylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c1-7-2-3-9-10(4-7)14-6-8(5-13)11(9)12/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVGHESZMVNECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methylquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






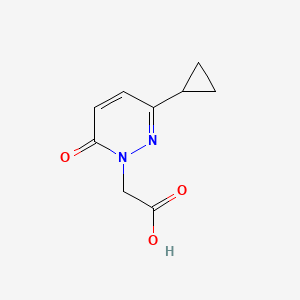

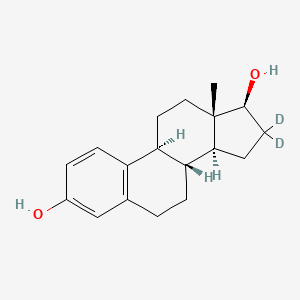
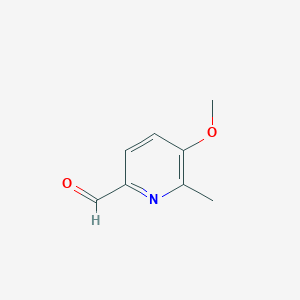

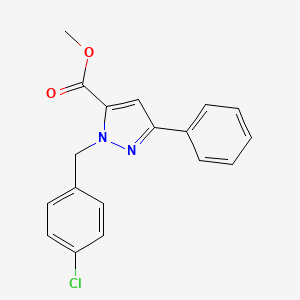

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride](/img/structure/B1434592.png)
![5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434593.png)
![5,7-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1434594.png)
